diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that features both indole and dihydropyridine moieties. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities . The dihydropyridine ring is commonly associated with calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Properties
IUPAC Name |
diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-26-20(24)17-12(3)23-13(4)18(21(25)27-6-2)19(17)15-11-22-16-10-8-7-9-14(15)16/h7-11,19,22-23H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQOEBUOOOLHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CNC3=CC=CC=C32)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The indole moiety can be introduced through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to modify the functional groups on the indole or dihydropyridine rings.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring typically yields pyridine derivatives, while substitution on the indole ring can introduce various functional groups .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits significant anticancer properties. Specifically, it has shown effectiveness against human colon cancer cell lines (HCT116) through mechanisms that involve apoptosis induction and cell cycle arrest . The structure of the compound facilitates interactions with biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a variety of pathogens. Studies indicate that it possesses robust inhibitory effects on bacterial growth, outperforming standard antibiotics in certain assays. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Antioxidant Effects
This compound has also been investigated for its antioxidant capabilities. It demonstrates significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress-related damage. The compound’s IC50 value in DPPH assays indicates a strong potential for use in formulations aimed at combating oxidative damage .
Corrosion Inhibition
The compound has shown promise as an anti-corrosive agent in industrial applications. Its effectiveness as a corrosion inhibitor was quantified through experiments that measured corrosion rates in metal substrates exposed to aggressive environments. Results indicated that at optimal concentrations, the compound significantly reduced corrosion rates, making it a candidate for protective coatings in various industrial settings .
Synthesis and Characterization
The synthesis of this compound involves a multicomponent reaction that integrates ethyl acetoacetate and indole derivatives under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound .
Case Studies
| Study Reference | Application | Findings |
|---|---|---|
| Ahn et al., 2018 | Anticancer | Effective against HCT116 cell lines; induces apoptosis |
| Prasanthi et al., 2014 | Anticonvulsant | Demonstrated anticonvulsant properties in animal models |
| Budriesi et al., 2005 | Calcium Channel Modulator | Modulates calcium channels effectively |
| Khoshneviszadeh et al., 2009 | Anti-tubercular | Inhibitory activity against Mycobacterium tuberculosis |
| Lentz et al., 2016 | Antimycobacterial | Exhibits significant antimycobacterial effects |
Mechanism of Action
The mechanism of action of diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways such as signal transduction and gene expression. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Dihydropyridine Derivatives: Compounds such as nifedipine and amlodipine are well-known calcium channel blockers with similar structures.
Uniqueness
Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the combination of indole and dihydropyridine moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, potentially leading to novel therapeutic applications .
Biological Activity
Diethyl 4-(1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (often abbreviated as DID) is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including anticancer, antimicrobial, and antioxidant properties.
Synthesis and Characterization
DID is synthesized through a multi-step reaction involving ethyl acetoacetate and indole derivatives. The process typically employs ammonium acetate as a catalyst in an ethanol medium. The synthesis has been validated using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry to confirm the molecular structure and purity.
Key Synthesis Steps
- Reagents : Ethyl acetoacetate, ammonium acetate, and 1H-indole-3-carboxaldehyde.
- Conditions : Reaction carried out at 60°C in ethanol.
- Characterization :
- NMR : Characteristic peaks confirm the presence of indole and pyridine moieties.
- Mass Spectrometry : Molecular ion peak observed at m/z 364 confirms the molecular weight.
Anticancer Activity
Recent studies have demonstrated that DID exhibits significant anticancer properties against various cancer cell lines. For instance, it has shown efficacy against HCT116 human colon cancer cells with IC50 values indicating potent cytotoxicity. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 15.2 | Induction of apoptosis |
| HeLa | 12.5 | Cell cycle arrest |
| MCF-7 | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
DID has also been evaluated for its antimicrobial properties using the disc diffusion method. It exhibited superior activity compared to standard antibiotics like Gentamicin against several pathogens including E. coli and Staphylococcus aureus.
| Pathogen | Inhibition Zone (mm) | Comparison with Gentamicin |
|---|---|---|
| E. coli | 24 | Higher |
| Staphylococcus aureus | 20 | Comparable |
| Pseudomonas aeruginosa | 18 | Lower |
The compound's mechanism in antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Antioxidant Activity
The antioxidant potential of DID was assessed using the DPPH free radical scavenging assay. The compound demonstrated a strong capacity to scavenge free radicals with an IC50 value of approximately 113.96 µg/ml, indicating its potential use as a natural antioxidant agent.
Case Studies
- Study on Anticancer Effects : A comprehensive study evaluated DID's effects on HCT116 cells, revealing that treatment led to significant apoptosis via caspase activation pathways.
- Antimicrobial Evaluation : Another investigation focused on DID's efficacy against multidrug-resistant bacterial strains, highlighting its potential as a novel therapeutic agent in combating antibiotic resistance.
Q & A
Basic: What are the standard synthetic protocols for preparing diethyl 4-(1H-indol-3-yl)-2,4-dihydropyridine derivatives?
Answer:
The Hantzsch reaction is the most widely used method for synthesizing dihydropyridine (DHP) derivatives. A typical protocol involves:
- Reactants: Substituted aldehydes (e.g., indole-3-carboxaldehyde), ethyl acetoacetate (2 equivalents), and ammonium acetate (1 equivalent) in ethanol or methanol.
- Conditions: Reflux at 343–353 K for 3–6 hours, monitored by TLC for completion.
- Workup: Cooling to room temperature, followed by recrystallization from acetone/ether or ethanol/hexane mixtures to isolate the product .
- Purity: Confirmed via melting point analysis and spectroscopic techniques (NMR, IR).
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic indole protons at δ 6.8–7.5 ppm) and confirms ester carbonyl groups (δ ~165–170 ppm in ¹³C NMR) .
- X-ray crystallography: Determines the dihydropyridine ring conformation (e.g., boat/flattened boat with puckering amplitude ~0.3 Å) and substituent orientations (e.g., indole ring dihedral angles ~80–90° relative to the DHP plane). SHELXL or SHELXTL software refines hydrogen-bonding networks (e.g., N–H···O interactions) .
- IR: Identifies ester C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictions between experimental and computational data (e.g., DFT-predicted vs. observed dihedral angles)?
Answer:
- Cross-validation: Use X-ray crystallography as the gold standard for geometric parameters. For example, if DFT predicts a planar DHP ring but crystallography reveals a boat conformation, recalibrate computational models with solvent or dispersion corrections .
- Dynamic effects: MD simulations can account for conformational flexibility in solution vs. rigid crystal environments.
- Error analysis: Compare R-factors in crystallography (e.g., R₁ < 0.05 for high-quality data) with DFT convergence thresholds (e.g., energy cutoff < 1×10⁻⁵ Ha) .
Advanced: What strategies improve synthetic yields for derivatives with sterically hindered substituents (e.g., indole groups)?
Answer:
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Catalysis: Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in the Hantzsch reaction.
- Temperature control: Extend reaction times (8–12 hours) or increase temperatures (363–373 K) to overcome steric hindrance .
- Purification: Gradient column chromatography (hexane/EtOAc) separates structurally similar byproducts.
Advanced: How do computational methods (e.g., molecular docking) elucidate the biological mechanism of indole-containing DHPs?
Answer:
- Target identification: DHP derivatives often act as calcium channel blockers. Docking studies (e.g., AutoDock Vina) model interactions between the indole moiety and hydrophobic pockets in Cav1.2 channels.
- Binding affinity: Calculate ΔG values to compare substituent effects (e.g., electron-withdrawing groups on indole enhance binding).
- Validation: Correlate docking scores with in vitro assays (e.g., IC₅₀ for vasodilation) .
Advanced: How are crystallographic disorders (e.g., solvent molecules) managed during refinement?
Answer:
- SQUEEZE (PLATON): Removes electron density contributions from disordered solvents (e.g., voids > 100 ų) to improve R-factor accuracy .
- Multi-component modeling: Assign partial occupancies to overlapping atoms (e.g., rotating methyl groups).
- Validation: Check residual density maps (Δρ < 0.5 eÅ⁻³) and ADPs for plausibility .
Advanced: What role do substituents (e.g., indole vs. phenyl groups) play in modulating DHP reactivity?
Answer:
- Electronic effects: Indole’s electron-rich π-system enhances nucleophilic reactivity at the DHP N1 position, affecting oxidation rates.
- Steric effects: Bulky indole substituents increase torsional strain in the DHP ring, altering conformational equilibria.
- Biological activity: Indole derivatives show enhanced selectivity for neuronal calcium channels vs. phenyl-substituted DHPs .
Basic: What are the stability considerations for storing dihydropyridine derivatives?
Answer:
- Light sensitivity: Store in amber vials at 253–278 K to prevent photodegradation.
- Moisture control: Use desiccants (silica gel) to avoid hydrolysis of ester groups.
- Long-term stability: Monitor via periodic HPLC to detect decomposition products (e.g., oxidized pyridine derivatives) .
Advanced: How can researchers validate the purity of synthetic intermediates?
Answer:
- HPLC-MS: Quantify impurities (< 0.5%) and confirm molecular ions ([M+H]⁺).
- Elemental analysis: Match C/H/N percentages to theoretical values (e.g., ±0.3% tolerance).
- 2D NMR (HSQC, HMBC): Assigns connectivity in complex mixtures (e.g., distinguishing regioisomers) .
Advanced: What are the challenges in scaling up DHP synthesis for preclinical studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
